

# Application Notes and Protocols: Tetranor-12(R)-HETE

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## Compound of Interest

Compound Name: *tetranor-12(R)-HETE*

Cat. No.: *B10767704*

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## Introduction

**Tetranor-12(R)-HETE** (8(R)-hydroxy-4Z,6E,10Z-hexadecatrienoic acid) is a metabolite of 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE), formed through the process of  $\beta$ -oxidation. [1] 12(R)-HETE is an eicosanoid, a signaling molecule derived from arachidonic acid, and has been implicated in various physiological and pathological processes, particularly in inflammation and skin disorders like psoriasis. While the biological functions of **tetranor-12(R)-HETE** are not yet well-defined, its status as a primary metabolite of the bioactive 12(R)-HETE suggests its potential role in modulating or terminating the signaling cascades initiated by its parent compound. These application notes provide an overview of the commercial availability, properties, and potential research applications of **tetranor-12(R)-HETE**, along with protocols for its analysis. Given the limited direct data on **tetranor-12(R)-HETE**, information regarding its precursor, 12(R)-HETE, is included for context and to guide experimental design.

## Commercial Availability and Physicochemical Properties

**Tetranor-12(R)-HETE** is commercially available from several suppliers as a research chemical, typically dissolved in an organic solvent like ethanol. It is crucial to handle and store the compound as recommended by the supplier to ensure its stability and integrity.

Table 1: Commercial Suppliers and Product Specifications

Supplier	Catalog Number	Formulation	Purity	Storage
Cayman Chemical	34565	A solution in ethanol	≥98%	-80°C
Santa Cruz Biotechnology	sc-208533	Not specified	Not specified	-80°C
GlpBio	GC45023	Not specified	Not specified	-20°C or -80°C

Table 2: Physicochemical Properties of **Tetranor-12(R)-HETE**

Property	Value	Source
CAS Number	135271-51-1	[1]
Molecular Formula	C <sub>16</sub> H <sub>26</sub> O <sub>3</sub>	[1]
Molecular Weight	266.4 g/mol	[1]
Formal Name	8(R)-hydroxy-4Z,6E,10Z-hexadecatrienoic acid	[1]
Synonyms	8(R)-HHxTrE, 2,3,4,5-Tetranor 12(R)-HETE	
Solubility (in Ethanol)	≥10 mg/mL	
Stability	At least one year at -80°C	

## Biological Context and Potential Applications

### The Parent Compound: 12(R)-HETE

12(R)-HETE is a product of arachidonic acid metabolism primarily through the 12R-lipoxygenase (12R-LOX) pathway, and also via cytochrome P450 enzymes. It is notably found in high concentrations in psoriatic lesions and is considered a mediator of inflammation.

### Known Biological Activities of 12(R)-HETE:

- **Neutrophil Chemoattractant:** 12(R)-HETE has been shown to be a chemoattractant for neutrophils, suggesting a role in recruiting these immune cells to sites of inflammation.
- **Aryl Hydrocarbon Receptor (AHR) Pathway Modulation:** Studies suggest that 12(R)-HETE can indirectly activate the AHR pathway, a ligand-activated transcription factor involved in regulating immune responses and cellular proliferation.
- **Receptor Binding:** 12(R)-HETE has been shown to bind to the leukotriene B4 receptor 2 (BLT2) and can act as a competitive antagonist at the thromboxane receptor.

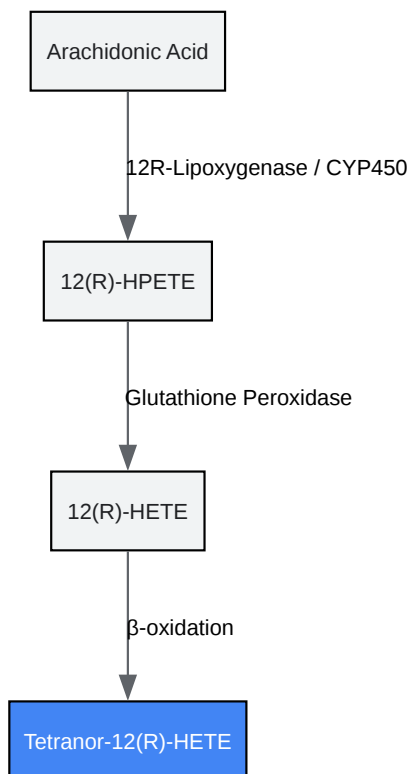
## Research Applications for Tetranor-12(R)-HETE

As a metabolite of 12(R)-HETE, **tetranor-12(R)-HETE** is a valuable tool for several research applications:

- **Metabolic Studies:** Investigating the pharmacokinetics and metabolic fate of 12(R)-HETE in various biological systems.
- **Biomarker Discovery:** Quantifying the levels of **tetranor-12(R)-HETE** in biological samples may serve as a biomarker for 12R-LOX pathway activation and associated pathologies.
- **Investigating Biological Activity:** Although currently uncharacterized, **tetranor-12(R)-HETE** may possess its own biological activities, potentially modulating or opposing the effects of 12(R)-HETE.
- **Reference Standard:** For the identification and quantification of endogenous **tetranor-12(R)-HETE** in complex biological matrices using techniques like mass spectrometry.

## Signaling Pathways

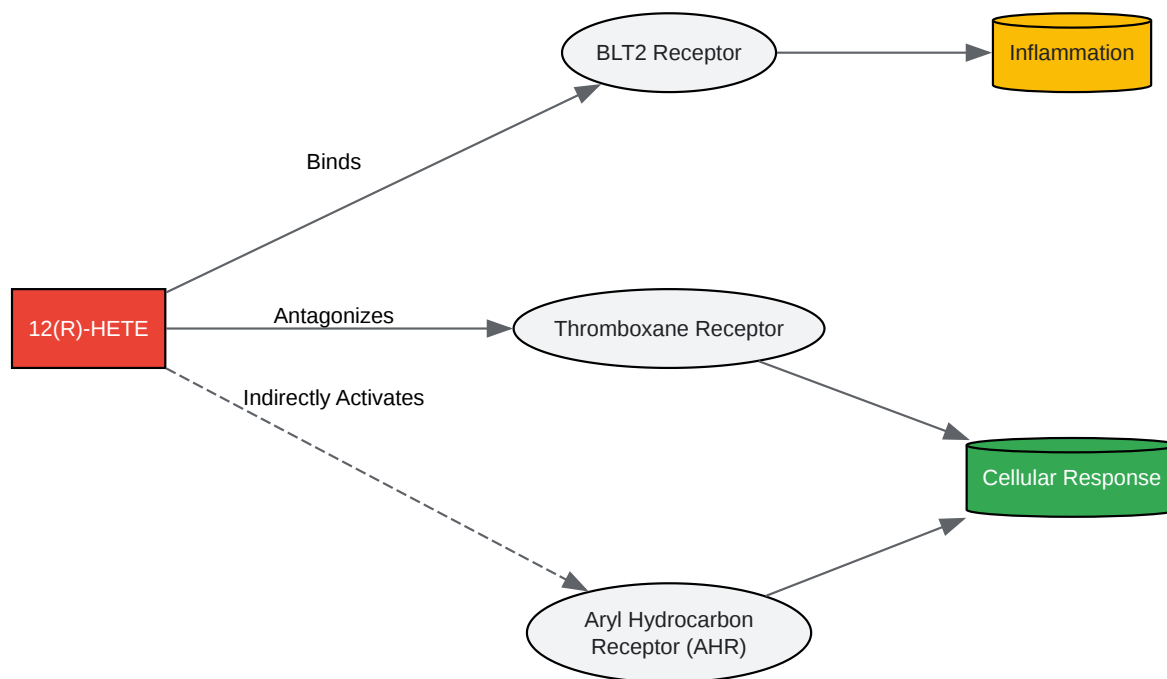
The direct signaling pathways of **tetranor-12(R)-HETE** have not been elucidated. However, understanding the metabolic pathway from arachidonic acid to **tetranor-12(R)-HETE** provides a framework for its biological context.



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Caption: Metabolic pathway of **tetranor-12(R)-HETE** formation.

Based on the known signaling of its precursor, a potential, yet unconfirmed, signaling pathway for 12(R)-HETE is presented below. It is important to note that it is unknown if **tetranor-12(R)-HETE** interacts with these same pathways.



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Caption: Putative signaling pathways of 12(R)-HETE.

## Experimental Protocols

### General Guidelines for Handling and Use

- Storage: Store **tetranor-12(R)-HETE** at -80°C in the solvent it was supplied in. Avoid repeated freeze-thaw cycles.
- Preparation of Stock Solutions: If supplied as a solid, dissolve in an appropriate organic solvent such as ethanol, DMSO, or DMF to prepare a concentrated stock solution. For aqueous buffers, it is recommended to first dissolve the compound in an organic solvent and then dilute with the aqueous buffer. Note that the solubility in aqueous solutions is limited.

- Use in Cell Culture: When using in cell-based assays, the final concentration of the organic solvent should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity. A vehicle control should always be included in the experimental design.

## Protocol: Quantification of Tetranor-12(R)-HETE by LC-MS/MS

This protocol provides a general framework for the analysis of **tetranor-12(R)-HETE** in biological samples. Optimization of chromatographic conditions and mass spectrometry parameters will be required for specific instrumentation and matrices.

### 1. Sample Preparation (Solid Phase Extraction - SPE)

- Acidify the biological sample (e.g., plasma, cell culture supernatant) to a pH of ~3.5 with acetic acid.
- Add an appropriate internal standard (e.g., a deuterated analog of **tetranor-12(R)-HETE**, if available, or a related deuterated eicosanoid).
- Condition a C18 SPE cartridge with methanol followed by acidified water (pH 3.5).
- Load the sample onto the SPE cartridge.
- Wash the cartridge with acidified water to remove salts and polar impurities.
- Elute the lipids with a non-polar solvent such as ethyl acetate or methanol.
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

### 2. LC-MS/MS Analysis

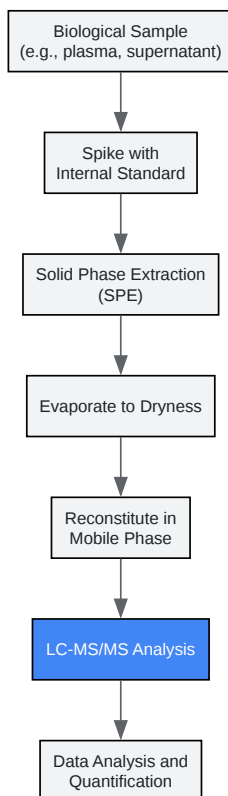
- LC Column: A C18 reversed-phase column is suitable for the separation of eicosanoids.
- Mobile Phase A: Water with 0.1% formic acid or acetic acid.
- Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20, v/v) with 0.1% formic acid or acetic acid.

- **Gradient:** A linear gradient from a low to a high percentage of mobile phase B is typically used to elute the analytes. The gradient should be optimized to achieve good separation from other isomers.
- **Mass Spectrometry:** Operate the mass spectrometer in negative electrospray ionization (ESI) mode.
- **MRM Transitions:** Use multiple reaction monitoring (MRM) for quantification. The precursor ion will be the deprotonated molecule  $[M-H]^-$ . The product ions will need to be determined by infusing a standard of **tetranor-12(R)-HETE**.

Table 3: Example LC-MS/MS Parameters for HETE Analysis (Adaptable for **Tetranor-12(R)-HETE**)

Parameter	Setting
Ionization Mode	Negative ESI
Precursor Ion $[M-H]^-$ (for 12-HETE)	m/z 319.2
Product Ions (for 12-HETE)	m/z 179.1, 115.1
Collision Energy	To be optimized
Capillary Voltage	To be optimized
Source Temperature	To be optimized

Note: The MRM transitions for **tetranor-12(R)-HETE** (precursor ion  $[M-H]^-$  at m/z 265.2) will need to be empirically determined.



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## References

- 1. caymanchem.com [caymanchem.com]
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